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Compound of Interest

Compound Name: 4-Amino-6-methoxyquinoline

Cat. No.: B1267355

For Researchers, Scientists, and Drug Development Professionals
Introduction

4-Amino-6-methoxyquinoline is a heterocyclic aromatic organic compound belonging to the
quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and drug
development due to their presence in a wide range of biologically active compounds, including
antimalarials, antibacterials, and kinase inhibitors. A thorough understanding of the
physicochemical properties of 4-Amino-6-methoxyquinoline is fundamental for predicting its
behavior in biological systems, guiding formulation development, and designing new molecular
entities with desired pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a summary of the core physicochemical properties of 4-Amino-6-
methoxyquinoline. Due to the limited availability of direct experimental data in publicly
accessible literature, this guide also furnishes detailed, standard experimental protocols for the
determination of these crucial parameters.

Core Physicochemical Data

A comprehensive search of scientific literature and chemical databases did not yield
experimentally determined values for several key physicochemical properties of 4-Amino-6-
methoxyquinoline. The generation of precise values for properties such as melting point,
boiling point, agueous solubility, pKa, and logP would require either direct experimental
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measurement or prediction using specialized computational software (e.g., ACD/Labs
Percepta, ChemAxon).[1][2][3] The foundational properties are summarized in the table below.

Property Value Data Source
Molecular Formula C10H10N20 --INVALID-LINK--
Molecular Weight 174.20 g/mol --INVALID-LINK--
Physical Form Solid --INVALID-LINK--
CAS Number 6279-51-2 --INVALID-LINK--
Melting Point Data not available

Boiling Point Data not available

Aqueous Solubility Data not available

pKa Data not available

logP Data not available

Experimental Protocols for Property Determination

The following are detailed, standard methodologies that can be employed to experimentally
determine the key physicochemical properties of 4-Amino-6-methoxyquinoline.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically
0.5-1.0°C) is characteristic of a pure crystalline solid, whereas a broad range suggests the
presence of impurities.[4]

Methodology (Capillary Method):

e Sample Preparation: A small amount of dry 4-Amino-6-methoxyquinoline is finely
powdered. The open end of a thin-walled capillary tube is pressed into the powder.[5] The
tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-
3 mm.[3]
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o Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a
Mel-Temp or Thiele tube).[4]

e Measurement: The sample is heated at a steady rate. An initial rapid heating can be used to
determine an approximate melting point.[4] For an accurate measurement, a fresh sample is
heated slowly (1-2°C per minute) near the expected melting point.[6]

o Data Recording: The temperature at which the first droplet of liquid appears is recorded as
the beginning of the melting range. The temperature at which the entire sample has turned
into a clear liquid is recorded as the end of the melting range.[3]

Aqueous Solubility Determination

Solubility is a crucial factor influencing a drug's absorption and bioavailability. The shake-flask
method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology (Shake-Flask Method):

o Sample Preparation: An excess amount of solid 4-Amino-6-methoxyquinoline is added to a
known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline,
pH 7.4) in a sealed flask.[7]

o Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a
sufficient period to reach equilibrium (typically 24-48 hours).[2]

o Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved
solids settle. The saturated solution is then carefully filtered (using a filter that does not
adsorb the compound) or centrifuged to remove all undissolved solid.[1]

e Quantification: The concentration of 4-Amino-6-methoxyquinoline in the clear, saturated
agueous phase is determined using a suitable analytical technique, such as High-
Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid
Chromatography-Mass Spectrometry (LC-MS).[1] A calibration curve prepared with known
concentrations of the compound is used for accurate quantification.

pKa Determination
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The acid dissociation constant (pKa) is essential for predicting the ionization state of a
compound at a given pH, which affects its solubility, permeability, and receptor binding.
Potentiometric titration is a highly precise method for pKa determination.[8]

Methodology (Potentiometric Titration):

Solution Preparation: A solution of 4-Amino-6-methoxyquinoline of known concentration
(e.g., 1 mM) is prepared in water.[9] To maintain a constant ionic strength, a background
electrolyte such as 0.15 M potassium chloride is added.[10] The solution is purged with
nitrogen to remove dissolved carbon dioxide.[10]

Titration: The solution is placed in a temperature-controlled vessel equipped with a magnetic
stirrer and a calibrated pH electrode.[9]

For a basic compound: The solution is first acidified with a standardized strong acid (e.g., 0.1
M HCI) to a low pH (e.g., pH 2). It is then titrated with standardized strong base (e.g., 0.1 M
NaOH), adding small, precise volumes of the titrant.[9]

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the
system to equilibrate.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa value corresponds to the pH at the half-equivalence point, which can be
determined from the inflection point of the curve.[11]

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its
ability to cross biological membranes. The shake-flask method is the traditional and most
reliable technique for its measurement.[12]

Methodology (Shake-Flask Method):

e Phase Preparation: n-Octanol and water (or a pH 7.4 buffer for LogD measurement) are
mutually saturated by shaking them together for 24 hours and then allowing the phases to
separate.[13]
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 Partitioning: A known amount of 4-Amino-6-methoxyquinoline is dissolved in one of the
phases (typically the one in which it is more soluble). This solution is then added to a known
volume of the other phase in a separatory funnel or vial.[14]

o Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to
stand until the two phases have completely separated. Centrifugation can be used to
accelerate phase separation.[14]

o Quantification: The concentration of 4-Amino-6-methoxyquinoline in both the n-octanol and
the aqueous phases is determined using a suitable analytical method like HPLC-UV.[15]

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the
base-10 logarithm of this value.[14]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the
physicochemical properties of a novel compound such as 4-Amino-6-methoxyquinoline.
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Caption: Workflow for experimental physicochemical property determination.
Conclusion

This technical guide outlines the core physicochemical properties of 4-Amino-6-
methoxyquinoline and provides standardized protocols for their experimental determination.
While experimental values for this specific molecule are not readily available in the public
domain, the detailed methodologies presented here offer a clear path for researchers to
generate this critical data. Accurate knowledge of these properties is indispensable for
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advancing the study of 4-Amino-6-methoxyquinoline and its derivatives in the context of drug
discovery and development, enabling informed decisions regarding compound selection,
formulation, and further investigation of biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1267355#physicochemical-properties-of-4-amino-6-
methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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